N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline
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Overview
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline is a heterocyclic compound that features a benzimidazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions. One common method is the reaction of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in anticancer and antiviral therapies.
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The benzimidazole ring can also interact with DNA, potentially leading to anticancer activity by interfering with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Indazole: Similar heterocyclic structure but with a nitrogen atom in a different position.
Benzotriazole: Another related compound with three nitrogen atoms in the ring.
Uniqueness
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline is unique due to the presence of the methoxy group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
819858-13-4 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-8-6-11(7-9-12)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18) |
InChI Key |
DCASMWAXGZDNAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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